3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Description
3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenyl group, and a trifluoromethylbenzyl sulfanyl moiety
Properties
IUPAC Name |
3-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4S/c17-16(18,19)13-8-4-5-11(9-13)10-24-15-22-21-14(23(15)20)12-6-2-1-3-7-12/h1-9H,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTBCMRMMXRLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The foundational step in synthesizing 1,2,4-triazole derivatives involves cyclocondensation reactions. For this compound, a thiosemicarbazide intermediate is prepared by reacting phenylacetic acid hydrazide with carbon disulfide under basic conditions.
Procedure :
- Hydrazide Formation : Phenylacetic acid hydrazide is synthesized by refluxing phenylacetic acid methyl ester with hydrazine hydrate in ethanol.
- Thiosemicarbazide Synthesis : The hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide (10%) under reflux for 10 hours. Acidification yields the thiosemicarbazide intermediate.
- Cyclization : Heating the thiosemicarbazide in concentrated hydrochloric acid induces cyclization to form 5-mercapto-3-phenyl-4H-1,2,4-triazol-4-amine.
Key Data :
Alkylation of Triazole-3-Thiol Intermediate
The 5-mercapto group is functionalized via alkylation with 3-(trifluoromethyl)benzyl bromide to introduce the sulfanyl moiety.
Procedure :
- Alkylation Reaction : 5-Mercapto-3-phenyl-4H-1,2,4-triazol-4-amine (1.0 eq) is dissolved in dimethylformamide (DMF) with potassium carbonate (2.0 eq). 3-(Trifluoromethyl)benzyl bromide (1.2 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
- Workup : The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol/DMF.
Key Data :
Alternative Route: Direct Cyclocondensation with Pre-Functionalized Reagents
A one-pot method combines cyclocondensation and alkylation by using pre-functionalized reagents.
Procedure :
- Reagent Preparation : 3-(Trifluoromethyl)benzyl thiol is generated by reducing the corresponding disulfide with lithium aluminum hydride.
- Cyclocondensation : Phenylacetic acid hydrazide, ammonium thiocyanate, and 3-(trifluoromethyl)benzyl thiol are heated in acetic acid at 100°C for 8 hours.
- Isolation : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Key Data :
Optimization and Industrial Scaling
Industrial production emphasizes cost efficiency and scalability:
- Continuous Flow Reactors : Enhance reaction uniformity and reduce byproducts.
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation.
Comparative Table: Synthetic Routes
Challenges and Solutions
- Low Solubility : The trifluoromethyl group reduces solubility in polar solvents. Solution: Use DMF/ethanol mixtures for recrystallization.
- Byproduct Formation : Over-alkylation at N4. Solution: Strict stoichiometric control and low-temperature addition.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenated phenyl derivatives, Lewis acids.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of triazole compounds exhibit promising activity against various bacteria and fungi. For instance, a study on similar triazole derivatives demonstrated effective antimicrobial activity against strains such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve the inhibition of enzyme activity critical for microbial survival.
Antifungal Properties
Triazole derivatives are well-known for their antifungal properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, improving its ability to penetrate fungal membranes. This characteristic makes it a candidate for developing new antifungal agents, especially against resistant strains .
Potential Anticancer Activity
Emerging research suggests that triazole derivatives may also possess anticancer properties. The interaction of 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine with specific molecular targets involved in cancer cell proliferation is under investigation. Early results indicate that modifications to the triazole ring can enhance cytotoxicity against various cancer cell lines .
Fungicides
Due to their antifungal properties, triazole compounds are being explored as potential fungicides in agriculture. Their ability to inhibit fungal growth can be beneficial in protecting crops from diseases caused by pathogenic fungi. Studies are ongoing to evaluate the efficacy and safety of these compounds in agricultural settings .
Polymer Development
The compound's unique chemical structure allows it to be utilized as a building block in the synthesis of novel polymers. These polymers can exhibit specific properties such as increased durability or resistance to environmental factors. Research is focusing on how such materials can be tailored for applications in coatings and other industrial uses .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the phenyl group via nucleophilic aromatic substitution.
- Attachment of the trifluoromethylbenzyl sulfanyl moiety using thiol reactions under basic conditions .
Data Table: Summary of Applications
Case Studies
- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that those with sulfur moieties exhibited enhanced antibacterial activity compared to their non-sulfur counterparts, highlighting the importance of structural modifications in drug design .
- Fungicide Development : Research into triazole-based fungicides has shown promising results in controlling fungal diseases in crops, suggesting that this compound could be a viable candidate for future agricultural applications .
Mechanism of Action
The mechanism of action of 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The triazole ring can form hydrogen bonds and coordinate with metal ions, contributing to its biological activity. The phenyl group provides additional hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- 3-phenyl-5-{[3-(difluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
- 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Uniqueness
3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to the specific positioning of the trifluoromethyl group on the benzyl moiety, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole ring, phenyl group, and trifluoromethylbenzyl sulfanyl moiety provides a distinct set of properties that differentiate it from other similar compounds.
Biological Activity
3-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a complex organic compound belonging to the class of triazole derivatives. It exhibits a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its synthesis, mechanisms of action, and biological activities based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure includes a triazole ring, a phenyl group, and a trifluoromethylbenzyl sulfanyl moiety, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 674788-29-5 |
| Molecular Weight | 360.36 g/mol |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. The introduction of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with microbial targets.
Antifungal Activity
Triazole compounds are well-known for their antifungal activity. They function by inhibiting ergosterol biosynthesis in fungal cell membranes. The compound under review has been studied for its potential to act against pathogenic fungi, with some derivatives showing promising results in vitro.
Anticancer Potential
The anticancer properties of triazole derivatives have been documented extensively. The mechanism often involves the inhibition of specific enzymes crucial for cancer cell proliferation. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through various pathways.
The biological activity of this compound is closely linked to its ability to interact with biological macromolecules. The triazole ring facilitates hydrogen bonding and coordination with metal ions, while the phenyl group enhances hydrophobic interactions with target proteins.
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activities by binding to specific sites.
- Membrane Interaction : Enhanced lipophilicity from the trifluoromethyl group aids in penetrating cellular membranes.
Case Studies
Several studies have investigated the biological activity of triazole derivatives:
-
Antimicrobial Study : A study demonstrated that related triazole compounds showed a minimum inhibitory concentration (MIC) against Mycolicibacterium smegmatis at concentrations lower than 1000 nmol/disc, indicating potential bactericidal effects .
Compound MIC (nmol/disc) Zone of Inhibition (mm) Triazole Derivative >1000 0 Silver Complex 50 6.5 ± 0.1 Rifampicin 5 7.1 ± 0.76 - Anticancer Research : Another investigation into similar compounds revealed their ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction mechanisms.
Q & A
Q. What are the standard synthetic routes for preparing 3-phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via S-alkylation of a triazole-thiol intermediate with a halogenated benzyl derivative (e.g., 3-(trifluoromethyl)benzyl chloride) under basic conditions. Key steps include:
- Reaction Setup : Mixing 4-amino-5-sulfanyl-1,2,4-triazole with the benzyl halide in methanol or ethanol, using NaOH/K₂CO₃ as a base to deprotonate the thiol group .
- Microwave-Assisted Synthesis : To enhance yields (e.g., 88–100%) and reduce reaction times (from hours to minutes), microwave irradiation can replace conventional heating .
- Purification : Recrystallization or column chromatography is used to isolate the product.
Q. Table 1: Synthetic Optimization Strategies
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Conventional S-alkylation | EtOH, NaOH, 12 h reflux | 70–85% | |
| Microwave-assisted | 100°C, 20 min, 300 W | 88–100% |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the benzylsulfanyl group (δ ~3.8–4.0 ppm for SCH₂) and trifluoromethyl substituent (δ ~120–125 ppm in ¹³C) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 365.08) and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
Q. How is the compound initially screened for biological activity, and what are common assay protocols?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution. MIC values (µg/mL) are determined by serial dilution .
- Enzyme Inhibition Studies : For example, tyrosinase inhibition via colorimetric assays (IC₅₀ values) using L-DOPA as a substrate .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Trifluoromethyl Group : Enhances lipophilicity and membrane penetration, improving antimicrobial potency .
- Benzylsulfanyl vs. Alkylsulfanyl : Aromatic substituents (e.g., 3-CF₃-benzyl) show higher activity than alkyl chains due to π-π stacking with target proteins .
- Electron-Withdrawing Groups : Nitro or halogens at the benzyl position increase electrophilicity, enhancing target binding .
Q. Table 2: Impact of Substituents on Antimicrobial Activity
| Substituent | MIC (µg/mL) vs. S. aureus | Reference |
|---|---|---|
| 3-CF₃-benzyl (target) | 1.5–3.125 | |
| 4-Fluorobenzyl | 6.25–12.5 | |
| Methyl | >25 |
Q. What advanced techniques are used for structural elucidation and crystallographic analysis?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm regiochemistry of the triazole ring. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
Q. How should researchers address contradictions in biological data across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize discrepancies .
- Structural Validation : Confirm compound purity (e.g., via HPLC) to rule out degradation products .
- Meta-Analysis : Compare MIC/IC₅₀ values across studies with similar substituents and assay conditions .
Q. What computational strategies support the rational design of derivatives?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
